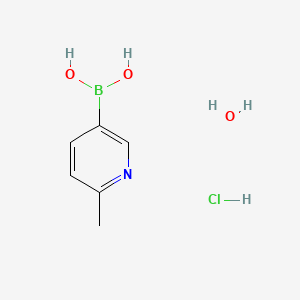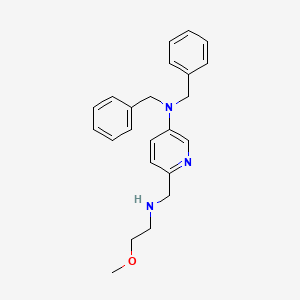
N,N-dibenzyl-6-((2-methoxyethylamino)methyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a dibenzyl group and a 2-methoxyethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Dibenzyl Group: The dibenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dibenzyl halide reacts with the pyridine derivative.
Attachment of the 2-Methoxyethylamino Group: The 2-methoxyethylamino group is attached through a nucleophilic substitution reaction, where a suitable 2-methoxyethylamine reacts with the pyridine derivative.
Industrial Production Methods: Industrial production of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dibenzyl or 2-methoxyethylamino groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N,N-dibenzyl-6-[(2-hydroxyethylamino)methyl]pyridin-3-amine
- N,N-dibenzyl-6-[(2-ethoxyethylamino)methyl]pyridin-3-amine
- N,N-dibenzyl-6-[(2-aminomethyl)ethyl]pyridin-3-amine
Comparison: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is unique due to the presence of the 2-methoxyethylamino group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C23H27N3O |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine |
InChI |
InChI=1S/C23H27N3O/c1-27-15-14-24-16-22-12-13-23(17-25-22)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-13,17,24H,14-16,18-19H2,1H3 |
InChI-Schlüssel |
JIVPCKACXHGZEX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNCC1=NC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



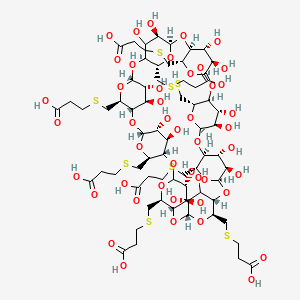

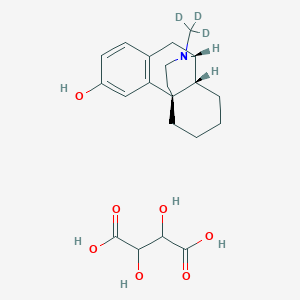
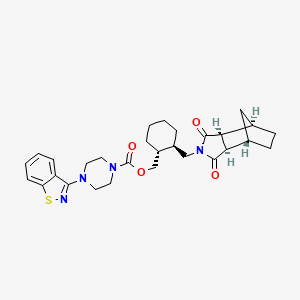
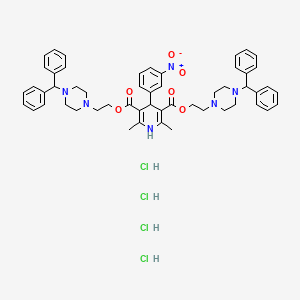

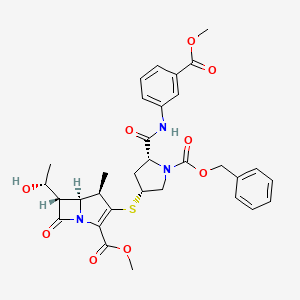
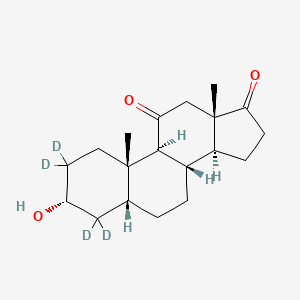

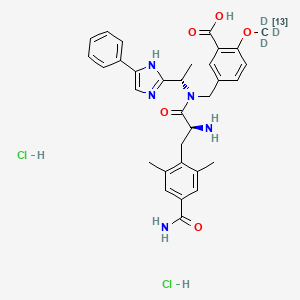
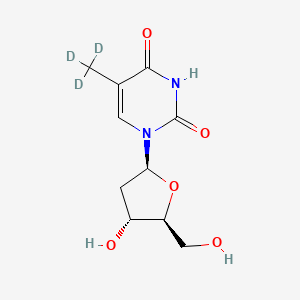
![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
